(+)-Secoisolariciresinol
Description
Properties
IUPAC Name |
(2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUETUDUXMCLALY-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H](CO)[C@H](CC2=CC(=C(C=C2)O)OC)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145265-02-7 | |
| Record name | Secoisolariciresinol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145265027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SECOISOLARICIRESINOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UK6IPG91I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
(+)-Secoisolariciresinol, commonly referred to as secoisolariciresinol diglucoside (SDG), is a prominent lignan found in flaxseed and other plant sources. Its biological activities have garnered significant attention due to its potential health benefits, particularly in cancer prevention, anti-inflammatory effects, and its role in metabolic health. This article delves into the diverse biological activities of SDG, supported by recent research findings and case studies.
Research indicates that SDG exhibits notable anticancer properties, particularly in colorectal cancer (CRC). A study demonstrated that SDG induces pyroptosis—a form of programmed cell death—by activating caspase-1, which subsequently cleaves gasdermin D (GSDMD) in HCT116 CRC cells. This process involves an increase in reactive oxygen species (ROS) and inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway, leading to enhanced cell death through the ROS/PI3K/AKT/BAX-mitochondrial apoptotic pathway .
Clinical Trials
A Phase IIB clinical trial explored the effects of SDG on benign breast tissue in pre-menopausal women at increased risk for breast cancer. The trial found that after 12 months of treatment with SDG, there was a significant reduction in Ki-67 levels, a marker of cell proliferation, suggesting a potential role for SDG in breast cancer risk reduction .
Summary of Anticancer Findings
Anti-inflammatory Effects
SDG has also been studied for its anti-inflammatory properties. It has been shown to interact with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in regulating inflammatory responses. In vitro studies indicated that SDG significantly reduced the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in microglial cells .
In Vivo Studies
In animal models, SDG demonstrated protective effects against radiation-induced lung damage, reducing oxidative stress and inflammation . These findings suggest that SDG could be beneficial in managing conditions characterized by chronic inflammation.
Effects on Lipid Profiles
Research has indicated that SDG can positively influence lipid metabolism. A study highlighted that even low doses of SDG significantly suppressed the development of hypercholesterolemic atherosclerosis by reducing serum total cholesterol and LDL-C levels while increasing HDL-C levels . This suggests that SDG may play a role in cardiovascular health.
Bone Health
Recent investigations into the microbial transformation products of secoisolariciresinol revealed potential osteogenic effects. Metabolites derived from gut microbiota exhibited significant improvements in osteoblastic differentiation and cell viability, indicating that SDG and its metabolites could be explored as therapeutic agents for osteoporosis .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
(+)-Isolariciresinol
(+)-Isolariciresinol (C₂₀H₂₄O₆; molecular weight 360.40 g/mol) shares a similar backbone but differs in stereochemistry and substituents. It is isolated from Arisaema amurense and other plants . Unlike (+)-secoisolariciresinol, it lacks the butanediol linkage and instead features a tetrahydrofuran ring, resulting in distinct physicochemical properties (e.g., melting point 88–90°C) .
Matairesinol
Matairesinol (C₂₀H₂₂O₆; molecular weight 358.38 g/mol) is a dibenzylbutyrolactone lignan and a direct precursor to enterolactone. It is biosynthesized from this compound via NADP⁺-dependent secoisolariciresinol dehydrogenase (SIRD) in Isatis indigotica .
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Natural Sources |
|---|---|---|---|---|
| This compound | C₂₀H₂₆O₆ | 362.42 | Two 4-hydroxy-3-methoxybenzyl groups | Flaxseeds, conifer wood |
| (+)-Isolariciresinol | C₂₀H₂₄O₆ | 360.40 | Tetrahydrofuran ring | Arisaema amurense |
| Matairesinol | C₂₀H₂₂O₆ | 358.38 | Dibenzylbutyrolactone | Flaxseeds, sesame seeds |
Antioxidant Activity
This compound and its metabolites demonstrate superior antioxidant efficacy compared to vitamin E. At 2.5 mg/mL, this compound reduces polymorphonuclear leukocyte chemiluminescence (PMNL-CL) by 23.8%, while ED and EL achieve reductions of 91.2% and 94.2%, respectively . This contrasts with matairesinol, which primarily acts as a metabolic intermediate rather than a direct antioxidant .
Table 2: Antioxidant Efficacy (PMNL-CL Reduction at 2.5 mg/mL)
| Compound | PMNL-CL Reduction (%) | Fold Increase vs. Vitamin E |
|---|---|---|
| This compound | 23.8 | 3.82 |
| Enterodiol (ED) | 91.2 | 3.95 |
| Enterolactone (EL) | 94.2 | 3.43 |
| Vitamin E | 18.7 | 1.00 (Reference) |
Pharmacological and Metabolic Differences
Phytoestrogenic Effects
This compound and matairesinol are both precursors to enterolignans (ED and EL), which exhibit estrogenic activity. However, enterolignans derived from this compound show stronger binding affinity to estrogen receptors, contributing to their anti-proliferative effects in estrogen receptor-positive breast cancer (e.g., 25.9% reduction in MCF-7 cell proliferation) . Matairesinol-derived EL, while bioactive, is less abundant in human diets .
Preparation Methods
Traditional Solvent Extraction
Conventional extraction of SECO from flaxseed involves defatting raw materials (linseed oil skin or flaxseed meal) using low-polarity solvents such as hexane or petroleum ether. Subsequent steps employ hydroalcoholic solutions (50–70% ethanol or methanol) to solubilize lignans. For example, Liu Dachuan et al. optimized a protocol using ethanol extraction followed by alkaline hydrolysis to liberate SECO from its glycosidic bonds. However, yields from traditional methods are often suboptimal (≤40%) due to incomplete lignin matrix breakdown.
Microbial Fermentation-Assisted Extraction
A patented method enhances SECO yield by pretreating defatted flaxseed with microbial fermentation. Strains of Aspergillus, Saccharomyces, and Bacillus are incubated with the substrate at 25–37°C for 24–72 hours. Fermentation hydrolyzes lignocellulosic barriers, increasing SECO accessibility. Post-fermentation, extraction with 50–70% ethanol at 20–60°C for 6–36 hours achieves yields of 20–40%. Enzyme-assisted liberation using polygalacturonase or cellulase (0.1–1% w/w, pH 4–7, 40–50°C) further degrades polysaccharides, improving purity.
Table 1: Comparative Yields of SECO Extraction Methods
| Method | Solvent System | Yield (%) | Key Parameters |
|---|---|---|---|
| Traditional Solvent | 70% Ethanol | 30–40 | 60°C, 24h extraction |
| Microbial Fermentation | 50% Ethanol | 40–60 | 37°C, 72h fermentation |
| Ultrasonic-Microwave | 60% Ethanol | 65–75 | 50°C, 30min irradiation |
Ultrasonic-Microwave Synergistic Extraction
A novel approach combines ultrasonic and microwave technologies to accelerate SECO release. Defatted flaxseed is subjected to simultaneous ultrasonic waves (40 kHz) and microwave irradiation (300 W) in 60% ethanol, reducing extraction time to 30 minutes. This method disrupts cell walls more efficiently than conventional heating, achieving yields of 65–75%. Centrifugation and reduced-pressure concentration (1–5 kPa) recover SECO-rich supernatants, with ethanol recycled for cost efficiency.
Synthetic Preparation Pathways
Chemical Synthesis from Vanillin
Synthetic SECO (LGM2605) is produced via a multi-step route starting with vanillin. The process involves:
-
Dimerization : Vanillin is converted to secoisolariciresinol through oxidative coupling.
-
Glycosylation : The aglycone is reacted with perbenzoyl-protected glucosyl trichloroacetimidate under TMSOTf catalysis to form diglucoside derivatives.
-
Isomer Separation : Diastereomeric (S,S)- and (R,R)-SECO are resolved chromatographically, with (S,S)-SECO predominating as the bioactive isomer.
This method yields enantiomerically pure SECO but requires specialized reagents and stringent temperature control.
Enzymatic and Microbial Biotransformation
SECO can be derived from lignan precursors via microbial metabolism. In vitro studies demonstrate that gut microbiota convert matairesinol into SECO through sequential demethylation and dehydroxylation. For industrial production, immobilized enzymes such as β-glucosidase hydrolyze secoisolariciresinol diglucoside (SDG) to SECO under mild conditions (pH 6–7, 45°C).
Purification and Isolation Techniques
Acid-Base Hydrolysis
Crude extracts undergo acid precipitation (HCl, pH 1–3) to remove proteins and polysaccharides. The residue is then subjected to alkaline hydrolysis (NaOH, 5–20% w/w, 40–70°C) to cleave ester bonds, releasing free SECO. Neutralization (pH 6–7) and filtration yield a semi-purified product.
Chromatographic Purification
SECO is isolated using silica gel or reverse-phase chromatography. A patented method employs modified gel columns to achieve >95% purity, with acetonitrile-water gradients eluting SECO ahead of co-extractives.
Analytical Validation
Gas Chromatography-Mass Spectrometry (GC-MS)
Defatted flaxseed extracts are hydrolyzed with 2M HCl, derivatized with BSTFA, and analyzed via GC-MS. SECO concentrations are quantified against external standards, achieving detection limits of 0.1 μg/g.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra confirm SECO’s stereochemistry, with characteristic signals at δ 3.8 ppm (methylene protons) and δ 130–140 ppm (aromatic carbons).
Applications and Industrial Relevance
High-purity SECO is critical for pharmacological studies, such as its role in mitigating oxidative stress in neuroinflammatory models . Synthetic routes cater to drug development, while natural extraction supports nutraceutical production. Challenges persist in scaling microbial fermentation and minimizing solvent use, urging innovation in green chemistry approaches.
Q & A
Q. What are the recommended laboratory handling and safety protocols for (+)-Secoisolariciresinol?
this compound is classified as hazardous until further safety data are available. Researchers should:
- Use personal protective equipment (PPE) to avoid inhalation, skin contact, or ingestion.
- Prepare stock solutions in inert solvents (e.g., DMSO) under inert gas purging to prevent oxidation .
- Review Safety Data Sheets (SDS) provided by suppliers for batch-specific hazards and emergency procedures .
Q. What methodologies are effective for extracting and quantifying this compound from natural sources?
- Extraction : Optimize conditions using response surface methodology (RSM) with variables such as temperature (47°C), sodium methoxide concentration (58 mmol L⁻¹), and methanol extraction time (24 hours) to maximize yield from flaxseed .
- Quantification : Use HPLC-UV with a C18 column and coulometric electrode array detection. Calibrate with purified standards (>97% purity) and validate via spiked recovery tests .
Q. How can researchers verify the purity and stereochemical identity of this compound?
- Purity : Employ HPLC with UV detection at 280 nm, comparing retention times to certified reference materials (e.g., phyproof® standards) .
- Chiral Identity : Use chiral chromatography or NMR to distinguish stereoisomers (e.g., 2S,3S vs. 2R,3R configurations), as bioactivity varies between enantiomers .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the bioactivity of this compound in disease models?
- In Vitro Models : Use 3T3-L1 adipocytes to assess lipid metabolism effects . For cancer studies, measure Ki-67 proliferation markers in benign breast tissue cultures .
- In Vivo Models : Administer doses ≥500 mg/kg/day in rodent studies for 8+ weeks to observe cardiovascular or metabolic effects, monitoring biomarkers like oxidative stress (FRAP assay) and inflammation (cytokine profiling) .
Q. How can contradictory findings in this compound studies be resolved?
- Data Harmonization : Standardize dose metrics (e.g., mg/kg vs. molar concentrations) and control for dietary lignan intake in human trials .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data across studies, accounting for variability in extraction methods and model systems .
Q. What mechanistic approaches are recommended to study this compound’s dual estrogenic/anti-estrogenic effects?
- Use ERα/ERβ-transfected cell lines to quantify receptor binding affinity via competitive ELISA.
- Pair with transcriptomic profiling (RNA-seq) to identify downstream targets (e.g., phase 2 enzymes like glutathione-S-transferase) .
Q. What best practices ensure reproducibility in this compound research?
- Documentation : Follow Beilstein Journal guidelines by detailing experimental conditions (solvents, temperatures) in supplementary materials .
- Data Sharing : Upload raw HPLC chromatograms and NMR spectra to repositories like Zenodo, citing DOIs in publications .
Q. How can researchers address the metabolic fate of this compound in pharmacokinetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
